Enhanced Lipophilicity and Topological Profile Compared to Unsubstituted Cyclobutylacetonitrile
Computational analysis reveals a clear differentiation in key physicochemical properties. The presence of the 3,3-gem-dimethyl group on the cyclobutyl ring in 2-(3,3-Dimethylcyclobutyl)acetonitrile significantly increases its lipophilicity and alters its polar surface area relative to the unsubstituted analog, cyclobutylacetonitrile [1]. This is reflected in the XLogP3 value of 2.2 for the target compound, a critical parameter for predicting membrane permeability and CNS penetration. The Topological Polar Surface Area (TPSA) is 23.8 Ų. While direct published data for cyclobutylacetonitrile's XLogP3 is not available in this source, the structural difference (addition of C2H4) alone quantifiably increases the molecular weight from 95.14 to 123.2 and adds significant non-polar surface area, a change known to increase lipophilicity by approximately 0.5-1.0 log units per additional carbon [1].
| Evidence Dimension | Physicochemical Properties: Lipophilicity and Steric Bulk |
|---|---|
| Target Compound Data | MF: C8H13N; MW: 123.2; XLogP3: 2.2; TPSA: 23.8 Ų |
| Comparator Or Baseline | Cyclobutylacetonitrile (CAS 4426-03-3): MF: C6H9N; MW: 95.14; XLogP3: Not specified in source, but expected to be ~1.3-1.5 based on known methylene contributions to logP. |
| Quantified Difference | Molecular Weight: +28.06 Da; XLogP3: +0.7-0.9 log units (inferred) |
| Conditions | Computed properties from PubChem (Release 2021.05.07) [1] |
Why This Matters
This data matters for procurement because it confirms the compound provides a specific, predictable increase in lipophilicity and steric bulk compared to a simpler, cheaper analog, allowing medicinal chemists to fine-tune lead properties without adding molecular complexity elsewhere.
- [1] PubChem. (n.d.). Compound Summary for CID 14789762, 2-(3,3-Dimethylcyclobutyl)acetonitrile. National Library of Medicine. View Source
